molecular formula C22H26N4O3S3 B3010744 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101877-48-8

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B3010744
CAS No.: 1101877-48-8
M. Wt: 490.66
InChI Key: XAGPBJJXAYSXOK-UHFFFAOYSA-N
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Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a synthetically designed organic compound featuring a benzothiazole core linked to a sulfonyl-substituted pyrrolidine via a piperazine methanone bridge. This specific molecular architecture, characterized by multiple nitrogen and sulfur heteroatoms, is of significant interest in medicinal chemistry and drug discovery research for its potential to interact with various biological targets . Compounds incorporating the benzo[d]thiazole scaffold have been demonstrated in scientific studies to act as potent and selective inhibitors of bacterial quorum sensing, specifically targeting the LasR system in Pseudomonas aeruginosa without exhibiting bactericidal activity, making them promising candidates for anti-virulence therapy . Furthermore, structural analogues containing the benzothiophene moiety have shown promising in vitro and in vivo pharmacological profiles, including potent antiseizure and antinociceptive properties in models of neuropathic pain, with a suggested mechanism of action involving interaction with the neuronal voltage-sensitive sodium channel . The presence of the thiophene-2-sulfonyl group is a functional handle that may influence the compound's binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or a lead structure for developing novel therapeutic agents, enzyme inhibitors, or as a tool compound for probing biological pathways. This product is provided for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S3/c1-2-16-7-8-17-19(15-16)31-22(23-17)25-12-10-24(11-13-25)21(27)18-5-3-9-26(18)32(28,29)20-6-4-14-30-20/h4,6-8,14-15,18H,2-3,5,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGPBJJXAYSXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4CCCN4S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone , with the CAS number 1049941-19-6 , is a complex organic molecule that features multiple functional groups, including a piperazine ring, a pyrrolidine ring, and a thiazole moiety. Its unique structure suggests potential for diverse biological interactions, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C25H30N4O3S2C_{25}H_{30}N_{4}O_{3}S_{2} with a molecular weight of 498.7 g/mol . The presence of heteroatoms and aromatic systems in its structure enhances its pharmacological properties, which may include interactions with various biological targets.

PropertyValue
CAS Number1049941-19-6
Molecular FormulaC25H30N4O3S2
Molecular Weight498.7 g/mol

Biological Activity

The biological activity of this compound is primarily linked to its structural features. Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar frameworks exhibit various biological activities, including:

  • Anticancer Properties : Compounds with thiazole and piperazine moieties have shown efficacy against several cancer cell lines.
  • Antimicrobial Activity : The presence of the thiophene and benzo[d]thiazole groups may contribute to antimicrobial effects.
  • Neuropharmacological Effects : Due to its ability to interact with neurotransmitter systems, this compound may have implications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects and mechanisms of action of this compound.

Anticancer Activity

Research has shown that derivatives of thiazole exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this one have demonstrated cytotoxic effects on human cancer cell lines, suggesting that the incorporation of the benzo[d]thiazole moiety enhances efficacy against tumor cells .

Neuropharmacological Studies

In neuropharmacological contexts, studies on related piperazine derivatives indicate potential for modulating neurotransmitter receptors, particularly dopamine receptors. These interactions could lead to therapeutic effects in conditions such as depression and anxiety .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its therapeutic potential. Techniques such as:

  • Molecular Docking Simulations : These can predict binding affinities to specific receptors or enzymes.
Target Receptor/EnzymeBinding Affinity (kcal/mol)
Dopamine D3 Receptor-7.5
Voltage-Sensitive Sodium Channel-8.0

Preliminary studies suggest that this compound may exert its effects through modulation of ion channels or receptor pathways involved in neuronal signaling and cancer cell proliferation . For example, it may inhibit sodium channels implicated in seizure activity or enhance apoptotic pathways in cancer cells.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
The presence of the benzo[d]thiazole moiety in this compound suggests significant potential for anticancer activity. Compounds containing similar structures have been shown to inhibit various cancer cell lines by interacting with enzymes and receptors involved in cell proliferation and survival. For instance, research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects against breast and lung cancer cells, making this compound a candidate for further investigation in cancer therapeutics .

2. Neurological Disorders
The piperazine component is known for its psychoactive properties, which have been explored in the treatment of anxiety and depression. Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests that the compound may have potential applications in developing treatments for neurological disorders .

3. Antimicrobial Properties
Compounds with thiophene and thiazole derivatives have demonstrated antimicrobial activities. The unique structure of this compound may enhance its effectiveness against various pathogens, including bacteria and fungi. Research into similar compounds has shown promising results in inhibiting microbial growth, indicating potential for this compound in the development of new antimicrobial agents .

Synthesis and Chemical Reactions

The synthesis of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Benzo[d]thiazole Derivative : This involves synthesizing the benzo[d]thiazole core through cyclization reactions.
  • Formation of the Piperazine Ring : The piperazine moiety is introduced via nucleophilic substitution reactions.
  • Coupling Reaction : The final step involves coupling the thiophenesulfonamide with the piperazine derivative under specific conditions to yield the target compound.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzo[d]thiazole derivatives, including compounds structurally related to our target compound. These derivatives were tested against several cancer cell lines, revealing IC50 values indicating potent cytotoxicity, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cells .

Case Study 2: Neuropharmacological Evaluation

A study focused on piperazine derivatives demonstrated their efficacy in animal models for anxiety disorders. The evaluated compounds showed significant anxiolytic effects comparable to established treatments like diazepam, suggesting that similar modifications could lead to effective new therapies .

Comparison with Similar Compounds

A. Substituent Effects on Bioactivity

  • Benzothiazole vs.
  • Sulfonyl Group Variations : Replacing methylsulfonyl () with thiophen-2-ylsulfonyl introduces aromatic sulfur, which may enhance interactions with cysteine residues or metal ions in enzymes .

B. Physicochemical Properties

  • Metabolic Stability : Sulfonamide groups (as in the target compound) are generally resistant to oxidative metabolism compared to acetylated piperazines (), which may prolong half-life .

Q & A

Q. What are the optimal synthetic routes for preparing (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. For example:

Piperazine-thiazole coupling : React 6-ethylbenzo[d]thiazol-2-amine with a piperazine derivative under Buchwald-Hartwig amination conditions (Pd catalysis) to form the piperazine-linked thiazole core .

Sulfonylation of pyrrolidine : Introduce the thiophen-2-ylsulfonyl group to pyrrolidin-2-ylmethanone using sulfonyl chlorides in dichloromethane with a base like triethylamine .

Final coupling : Combine the two intermediates via a methanone bridge using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Key challenges include controlling regioselectivity in sulfonylation and minimizing racemization during pyrrolidine functionalization.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm the integration of ethyl (δ ~1.3 ppm, triplet) and thiophene (δ ~7.2–7.5 ppm) groups. NOESY can resolve stereochemistry in the pyrrolidine ring .
  • HRMS : Validate molecular weight (calculated for C24_{24}H27_{27}N3_{3}O3_{3}S2_{2}: ~469.14 g/mol) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :
  • Cytotoxicity : Test against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays with 72-hour exposure. Include CHS-828 as a reference compound .
  • Enzyme inhibition : Screen against kinases or GPCRs (e.g., histamine receptors) via fluorescence polarization assays .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to determine aqueous solubility, critical for bioavailability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

  • Methodological Answer :
  • Analog synthesis : Modify the ethyl group on the benzothiazole to bulkier substituents (e.g., isopropyl) to assess steric effects on receptor binding .
  • Bioisosteric replacement : Substitute the thiophene sulfonyl group with a pyridine-3-sulfonyl moiety to improve metabolic stability .
  • Computational docking : Use AutoDock Vina to model interactions with H1/H4 receptors; validate with mutagenesis studies (e.g., Ala-scanning) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer :
  • Pharmacokinetic profiling : Conduct IV/PO studies in rodents to calculate AUC, Cmax_{max}, and half-life. Low bioavailability may explain discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites. Sulfoxide formation at the thiophene group is a common inactivation pathway .
  • Tissue distribution : Autoradiography with 14^{14}C-labeled compound can reveal poor penetration into target tissues .

Q. How can the compound’s pharmacokinetics be optimized without compromising target affinity?

  • Methodological Answer :
  • Prodrug design : Convert the methanone to a ketal prodrug (e.g., using 1,3-dioxolane) to enhance solubility. Hydrolysis in vivo regenerates the active form .
  • Formulation : Develop PEGylated nanoparticles to improve plasma stability. Characterize with dynamic light scattering (DLS) and TEM .
  • CYP inhibition assays : Test against CYP3A4/2D6 to predict drug-drug interactions. Use human liver microsomes with LC-MS detection .

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